molecular formula C10H12ClNOS B14911486 n-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide

n-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide

Cat. No.: B14911486
M. Wt: 229.73 g/mol
InChI Key: WHYFVMJLOUAIIM-UHFFFAOYSA-N
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Description

N-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide is an amide derivative characterized by a 5-chlorothiophene ring linked via a methylene group to the nitrogen of a 3-methylbut-2-enamide moiety. The thiophene ring introduces sulfur-based aromaticity, while the chlorine substituent at the 5-position enhances electrophilicity. The α,β-unsaturated enamide group may confer reactivity toward nucleophilic additions or participation in conjugation-based interactions.

Properties

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

N-[(5-chlorothiophen-2-yl)methyl]-3-methylbut-2-enamide

InChI

InChI=1S/C10H12ClNOS/c1-7(2)5-10(13)12-6-8-3-4-9(11)14-8/h3-5H,6H2,1-2H3,(H,12,13)

InChI Key

WHYFVMJLOUAIIM-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NCC1=CC=C(S1)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide typically involves the following steps:

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: n-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, thiophene derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with biological macromolecules, leading to changes in their activity and function .

Medicine: Thiophene derivatives, including this compound, are investigated for their potential therapeutic applications. They have shown promise as anti-inflammatory, antimicrobial, and anticancer agents .

Industry: In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and dyes. Their unique chemical properties make them valuable in the development of advanced materials .

Mechanism of Action

The mechanism of action of n-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of N-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide with related compounds:

Compound Name Core Structure Substituents on Nitrogen Key Functional Groups Molecular Weight (g/mol) Source
This compound Thiophene + enamide 5-Chlorothiophen-2-ylmethyl Chlorothiophene, α,β-unsaturated amide ~213.7* Target Compound
N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide (Compound 4) Phenyl + enamide 2-(4-Hydroxyphenyl)ethyl Phenolic hydroxyl, α,β-unsaturated amide ~232.3 Plant-derived isolate
N-(4-(3-Chloro-4-(pyridin-2-ylmethoxy)phenylamino)...-3-methylbut-2-enamide Quinoline + pyridine + enamide Complex arylquinoline-phenoxy-pyridyl group Chlorophenyl, pyridine, α,β-unsaturated amide 570 (M+1) Synthetic pharmaceutical
3-Chloro-N-phenyl-phthalimide Phthalimide Phenyl Chlorophthalimide, imide ~257.7 Polymer precursor

*Estimated based on formula C₁₀H₁₁ClNOS.

Key Observations:
  • Electronic Effects : The 5-chlorothiophene group in the target compound is electron-rich due to sulfur’s lone pairs, contrasting with the electron-withdrawing chlorine in 3-chloro-N-phenyl-phthalimide’s phthalimide ring .
  • Solubility: Thiophene derivatives often exhibit higher lipophilicity compared to phenolic analogs (e.g., Compound 4), which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

n-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide is a compound that has drawn interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a thiophene ring substituted with chlorine, which is known to influence its biological properties. The presence of the amide functional group is significant for its interaction with biological targets.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit anticancer properties. For instance, studies have shown that certain thiophene derivatives can inhibit the growth of various cancer cell lines, including melanoma and ovarian cancer cells. These effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various signaling pathways.

Compound Cancer Type Mechanism of Action Reference
This compoundMelanomaInduces apoptosis
Similar Thiophene DerivativeOvarian CancerInhibits cell proliferation

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Enzymes such as soluble epoxide hydrolase (SEH) play crucial roles in metabolic pathways, and inhibitors can modulate these pathways for therapeutic benefits. The interaction between this compound and SEH could provide insights into its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It may interfere with the cell cycle, preventing cancer cells from proliferating.
  • Enzyme Interaction : By inhibiting specific enzymes involved in tumor metabolism or proliferation, the compound can exert anti-neoplastic effects.

Case Studies

Several studies have explored the biological activity of related compounds, providing context for understanding this compound:

  • Study on Thiophene Derivatives : A study demonstrated that a series of thiophene-based compounds exhibited significant anticancer activity against various cell lines, suggesting a common mechanism among structurally similar compounds.
    "The thiophene derivatives showed promising results in inhibiting tumor growth in vitro."
  • Enzyme Inhibition Studies : Research has highlighted the role of thiophene compounds in inhibiting enzymes associated with cancer progression, emphasizing their potential as therapeutic agents.
    "Inhibition of soluble epoxide hydrolase by thiophene derivatives could lead to enhanced anticancer effects."

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide, and how can reaction conditions be optimized?

  • Methodology : Acylation of 5-chlorothiophen-2-ylmethylamine with 3-methylbut-2-enoyl chloride in anhydrous pyridine under argon at 0°C, followed by gradual warming to room temperature (RT) and purification via flash chromatography (silica gel) .
  • Optimization : Monitor reaction progress using thin-layer chromatography (TLC). Adjust stoichiometry (1.2:1 molar ratio of acyl chloride to amine) and solvent (dry pyridine) to minimize side products. Acidic workup (1 M HCl) ensures precipitation of the product.
Reagent Molar Ratio Conditions Yield
3-Methylbut-2-enoyl chloride1.20°C → RT, 5 h65–75%*
5-Chlorothiophen-2-ylmethylamine1.0Pyridine, argon
*Based on analogous synthesis in .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H-NMR : Look for vinyl proton signals (δ 5.8–6.3 ppm, multiplet) and thiophene protons (δ 7.1–7.4 ppm, doublets) .
  • ¹³C-NMR : Carbonyl (C=O) at ~165–170 ppm and olefinic carbons at ~120–130 ppm.
    • Mass Spectrometry (MS) : Molecular ion peak matching the molecular formula (C₁₁H₁₂ClNOS, exact mass 241.03 g/mol) .
    • Infrared (IR) : Stretching vibrations for amide C=O (~1650 cm⁻¹) and C-Cl (~550 cm⁻¹).

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for potential pharmacological applications?

  • Experimental Design :

Synthesize derivatives with modifications to the thiophene ring (e.g., substituent position) or enamide backbone (e.g., alkyl chain length).

Test cytotoxicity against human tumor cell lines (e.g., MCF-7, HeLa) using MTT assays, referencing protocols for analogous 5-chlorothiophene derivatives .

Correlate electronic (Hammett σ values) or steric parameters with bioactivity using regression analysis.

  • Data Interpretation : Compare IC₅₀ values to identify critical functional groups. For example, chlorothiophene derivatives show enhanced activity due to improved membrane permeability .

Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets or crystal packing behavior?

  • Molecular Docking : Use PubChem 3D conformers (e.g., InChIKey: UDZFEEZSGXXYAL-DHZHZOJOSA-N) to predict binding modes with enzymes like cyclooxygenase-2 (COX-2).
  • Crystal Packing Analysis : Employ Mercury software to visualize potential hydrogen-bonding networks (amide N–H⋯O=C) and π-stacking of thiophene rings.
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites for electrophilic substitution .

Q. How should researchers address contradictory data in synthesis yields or biological assay results?

  • Triangulation : Cross-validate NMR/MS data with alternative techniques (e.g., X-ray crystallography if single crystals are obtainable via SHELXL ).
  • Methodological Revisions :

  • For low yields: Optimize stoichiometry, use fresh acyl chloride, or replace pyridine with DMF as a solvent .
  • For bioactivity discrepancies: Standardize cell culture conditions (e.g., passage number, serum concentration) and include positive controls (e.g., cisplatin) .
    • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, temperature) impacting outcomes .

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